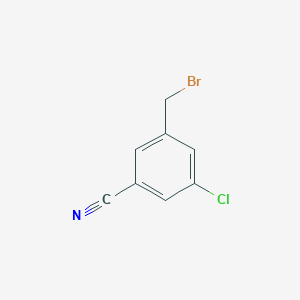

3-(Bromomethyl)-5-chlorobenzonitrile

Description

Significance in Contemporary Chemical Synthesis

The importance of 3-(Bromomethyl)-5-chlorobenzonitrile lies in its ability to introduce a 3-chloro-5-cyanobenzyl moiety into a target molecule. This structural motif is of interest in medicinal chemistry and materials science. The presence of both a chloro and a cyano group on the aromatic ring allows for a variety of subsequent chemical transformations, offering a pathway to a diverse range of derivatives. Organic building blocks like this are fundamental in medicinal chemistry, organic chemistry, and material chemistry for the modular assembly of complex molecular architectures.

The bromomethyl group is a key feature, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the attachment of this functionalized benzyl (B1604629) group to various substrates, including amines, phenols, thiols, and carbanions. This versatility makes it a key component in the construction of elaborate molecular frameworks.

Role as a Multifunctional Synthetic Intermediate

As a multifunctional synthetic intermediate, 3-(Bromomethyl)-5-chlorobenzonitrile offers chemists the ability to perform sequential and diverse chemical modifications. The three key functional components of the molecule—the bromomethyl group, the chloro group, and the cyano group—each exhibit distinct reactivity profiles.

The highly reactive bromomethyl group typically serves as the primary site for initial transformations. For instance, it can readily undergo nucleophilic substitution to form ethers, esters, thioethers, and amines. The chloro and cyano groups are generally less reactive under these conditions, allowing for their preservation for subsequent synthetic steps. This differential reactivity is a cornerstone of its utility as a versatile building block.

The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up further avenues for derivatization, such as amide bond formation or the introduction of nitrogen-containing heterocycles. The chlorine atom, while more stable, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds at that position. This multi-faceted reactivity allows for the strategic and controlled elaboration of molecular complexity.

Interactive Data Table: Properties of 3-(Bromomethyl)-5-chlorobenzonitrile

| Property | Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| CAS Number | 1021871-36-2 |

| SMILES Code | N#CC1=CC(Cl)=CC(CBr)=C1 |

Detailed Research Findings

While specific research articles focusing solely on 3-(Bromomethyl)-5-chlorobenzonitrile are not abundant in the public domain, its synthetic utility can be inferred from the well-established reactivity of its constituent functional groups. The synthesis of related benzonitriles often involves the ammoxidation of the corresponding toluene (B28343) derivative. For instance, the preparation of p-bromobenzonitrile can be achieved through the ammoxidation of p-bromotoluene.

The preparation of similar benzyl bromides is often accomplished through the radical bromination of the corresponding methylarene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). For example, 4-methylbenzonitrile can be converted to 4-(bromomethyl)benzonitrile using NBS and AIBN in carbon tetrachloride. rsc.org A similar strategy could likely be employed for the synthesis of 3-(Bromomethyl)-5-chlorobenzonitrile from 3-chloro-5-methylbenzonitrile.

The primary utility of this compound is as an alkylating agent. The carbon of the bromomethyl group is electrophilic and readily reacts with a wide array of nucleophiles. This allows for the introduction of the 3-chloro-5-cyanobenzyl group into various molecular scaffolds. For instance, it can be used to alkylate phenols, anilines, and other nucleophilic substrates to generate more complex structures that may have applications in pharmaceutical and materials science research. The synthesis of 1,2-disubstituted-3-cyano indoles, for example, can be achieved through the nucleophilic substitution of a benzyl bromide with potassium cyanide, followed by cyclization. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITIYKYPUAHWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289414 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-36-2 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Bromomethyl 5 Chlorobenzonitrile

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions. Benzylic halides are particularly reactive because the phenyl ring can stabilize the transition states of both Sₙ1 and Sₙ2 reactions. ucalgary.caquora.com

Sₙ1 and Sₙ2 Pathways with Various Nucleophiles

The reaction pathway, whether Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular), is determined by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. organic-chemistry.orgyoutube.com

Sₙ2 Mechanism : This pathway is favored by strong nucleophiles (e.g., hydroxide, alkoxides, cyanide, azide) and polar aprotic solvents (e.g., acetone, DMSO, DMF). The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide ion. organic-chemistry.orglibretexts.org This results in an inversion of configuration if the carbon were chiral. libretexts.orgucsd.edu For a primary benzylic halide like 3-(bromomethyl)-5-chlorobenzonitrile, the Sₙ2 pathway is typically preferred due to the low steric hindrance at the benzylic carbon. ucalgary.caorganic-chemistry.org

Sₙ1 Mechanism : This pathway involves a two-step process initiated by the departure of the leaving group (Br⁻) to form a resonance-stabilized benzylic carbocation. ucsd.edulibretexts.org This intermediate is then rapidly attacked by a nucleophile. The Sₙ1 mechanism is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. libretexts.orgyoutube.com While less common for primary benzylic halides, the Sₙ1 pathway can become competitive under specific conditions that promote carbocation formation. stackexchange.com

The choice between these pathways is crucial for controlling reaction outcomes. For instance, reaction with a strong nucleophile like sodium cyanide in a polar aprotic solvent would proceed via an Sₙ2 mechanism to yield 3-(cyanomethyl)-5-chlorobenzonitrile. Conversely, solvolysis in a polar protic solvent like ethanol (B145695) would likely involve an Sₙ1 pathway to produce 3-(ethoxymethyl)-5-chlorobenzonitrile. pearson.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, OR⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

Radical Nucleophilic Substitution (Sₙ1) Mechanisms

Beyond the classical ionic pathways, the Sₙ1 (Substitution Radical-Nucleophilic Unimolecular) mechanism offers an alternative route for substitution. scienceinfo.com This multi-step chain reaction is initiated by the transfer of a single electron to the substrate, typically from a radical initiator or via photochemical stimulation, forming a radical anion. dalalinstitute.com This radical anion then expels the bromide ion to generate a benzylic radical. The resulting radical reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new substrate molecule. scienceinfo.com

The Sₙ1 mechanism is distinct from Sₙ1 and Sₙ2 reactions as it does not involve a carbocation intermediate and is not dependent on the nucleofugacity (leaving group ability) in the same way. It is particularly relevant for substrates that can readily accept an electron, a feature enhanced by the presence of electron-withdrawing groups like the nitrile (-CN) and chloro (-Cl) substituents on the aromatic ring of 3-(bromomethyl)-5-chlorobenzonitrile.

Electrophilic Aromatic Substitution on the Chlorobenzonitrile Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring: the bromomethyl (-CH₂Br), chloro (-Cl), and cyano (-CN) groups.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents determine the position of the incoming electrophile.

Cyano Group (-CN) : This is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

Chloro Group (-Cl) : This is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance (+M) effect.

Bromomethyl Group (-CH₂Br) : This group is considered weakly deactivating due to the inductive effect of the bromine atom. Like other alkyl groups, it acts as an ortho, para-director. stackexchange.com

In 3-(bromomethyl)-5-chlorobenzonitrile, these directing effects are in opposition (antagonistic). libretexts.org The cyano group at C1 directs to C5 (occupied) and C3 (occupied). The bromomethyl group at C3 directs to C2, C4, and C6 (ortho/para positions). The chloro group at C5 directs to C2, C4, and C6 (ortho/para positions).

Analysis of the possible substitution sites:

C2 : Ortho to -CH₂Br and -Cl. This position is sterically hindered and electronically disfavored by its proximity to the meta-directing cyano group.

C4 : Para to -CH₂Br and ortho to -Cl. This position is the most electronically favored as it receives directing influence from both the bromomethyl and chloro groups and is meta to the deactivating cyano group. youtube.com

C6 : Ortho to -CH₂Br and meta to -Cl. This position is less favored than C4.

Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position, which is the least sterically hindered and most electronically activated site among the available positions. libretexts.orgyoutube.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CN | C1 | Strongly Deactivating | Meta (positions 3, 5) |

| -CH₂Br | C3 | Weakly Deactivating | Ortho, Para (positions 2, 4, 6) |

| -Cl | C5 | Deactivating | Ortho, Para (positions 2, 4, 6) |

Halogenation and Nitration Studies

Halogenation : Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile. libretexts.orgyoutube.com For 3-(bromomethyl)-5-chlorobenzonitrile, the reaction with Br₂/FeBr₃ would be expected to yield 3-(bromomethyl)-4-bromo-5-chlorobenzonitrile as the major product, based on the directing effects discussed above.

Nitration : Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comuomustansiriyah.edu.iq The reaction with this compound is expected to proceed under controlled conditions to avoid side reactions, yielding 3-(bromomethyl)-5-chloro-4-nitrobenzonitrile. The strongly deactivating nature of the cyano and chloro groups makes the ring significantly less reactive than benzene (B151609), requiring forcing conditions for the reaction to proceed efficiently. stmarys-ca.edu

Reactivity of the Nitrile Group in Transformation Chemistry

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Hydrolysis : Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. google.comorganic-chemistry.org The reaction typically proceeds through an amide intermediate. libretexts.orgpressbooks.pub Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. pressbooks.publibretexts.org This would convert 3-(bromomethyl)-5-chlorobenzonitrile into 3-(bromomethyl)-5-chlorobenzoic acid. A patent describes a similar process for the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to 5-bromo-2-chlorobenzoic acid using an alkali followed by a protic acid. google.com

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. openstax.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org This would convert 3-(bromomethyl)-5-chlorobenzonitrile to [3-(aminomethyl)-5-chlorophenyl]methanol, as the LiAlH₄ would also likely reduce the benzylic bromide to a methyl group or the nitrile to an amine and the bromide to a methyl group depending on conditions. Selective reduction would require specific reagents.

Reaction with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile. pressbooks.publibretexts.org The initial addition forms an imine anion, which upon acidic hydrolysis is converted into a ketone. rsc.orgwalisongo.ac.id For example, reacting 3-(bromomethyl)-5-chlorobenzonitrile with methylmagnesium bromide would, after hydrolysis, yield 1-(3-(bromomethyl)-5-chlorophenyl)ethanone. It is important to note that Grignard reagents are highly basic and can also react with other functional groups; however, the nitrile is a primary site for this type of addition. The formation of Grignard reagents from aryl chlorides can be more challenging than from bromides or iodides. reddit.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone |

Reduction Pathways to Aldehydes and Amines

The bromomethyl and nitrile functionalities of 3-(Bromomethyl)-5-chlorobenzonitrile are susceptible to reduction under various reaction conditions, leading to the formation of corresponding aldehydes and amines.

The conversion of the bromomethyl group to a formyl group represents a key transformation. While direct reduction is not typical, the oxidation of the benzylic bromide offers a viable route to the corresponding aldehyde, 3-chloro-5-formylbenzonitrile. One effective method involves the use of sodium nitrate (B79036) as an oxidant in the presence of aqueous sodium hydroxide. researchgate.netacs.orgnih.gov This reaction proceeds at elevated temperatures, typically around 120 °C, and can provide high yields of the benzaldehyde (B42025) derivative. researchgate.netacs.orgnih.gov The reaction mechanism is thought to involve the nucleophilic substitution of the bromide by the nitrate ion, followed by elimination and subsequent hydrolysis to the aldehyde.

A greener alternative for this transformation utilizes a photocatalytic approach. Kornblum oxidation can be achieved using a sodium hydroxide-modified graphitic carbon nitride (g-C3N4) photocatalyst under visible light irradiation with molecular oxygen as the oxidant. mdpi.comnih.gov This method offers an environmentally friendly pathway that operates at room temperature, avoiding the need for high temperatures and harsh reagents. mdpi.comnih.gov

The following table summarizes representative conditions for the conversion of benzylic bromides to benzaldehydes:

| Reagent/Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Nitrate / 10% NaOH | Sodium Nitrate | Water | 120 | 91 | researchgate.netacs.orgnih.gov |

| NaOH-modified g-C3N4 | Molecular Oxygen | - | Room Temp | up to 99 (conversion) | mdpi.comnih.gov |

The synthesis of amines from 3-(Bromomethyl)-5-chlorobenzonitrile can be achieved through two primary pathways: nucleophilic substitution of the bromide followed by reduction of the nitrile, or direct reaction with aminating agents.

A direct and common method for the synthesis of the primary amine, 3-(aminomethyl)-5-chlorobenzonitrile, involves the reaction of 3-(bromomethyl)-5-chlorobenzonitrile with ammonia (B1221849). For instance, the related compound 4-(bromomethyl)-3-chlorobenzonitrile (B2620369) reacts with a methanolic solution of ammonia at room temperature to yield 4-(aminomethyl)-3-chlorobenzonitrile. This reaction proceeds via a nucleophilic substitution mechanism where ammonia displaces the bromide ion.

Furthermore, the nitrile group can be reduced to a primary amine. A relevant example is the reduction of 3-chloro-5-(difluoromethoxy)benzonitrile to 3-chloro-5-(difluoromethoxy)benzylamine using borane (B79455) dimethylsulfide complex in an organic solvent like anhydrous tetrahydrofuran (B95107). researchgate.net This suggests that a similar reduction of the nitrile group in 3-(Bromomethyl)-5-chlorobenzonitrile or its derivatives is a feasible pathway to the corresponding benzylamine.

Hydrolysis and Amidation Reactions

The nitrile and bromomethyl groups of 3-(Bromomethyl)-5-chlorobenzonitrile are also key sites for hydrolysis and amidation reactions, leading to the formation of carboxylic acids and various amides, respectively.

The nitrile group of benzonitrile (B105546) derivatives can be hydrolyzed to a carboxylic acid under alkaline conditions. A patent describing the preparation of 5-bromo-2-chlorobenzoic acid from 5-bromo-2-chlorobenzonitrile provides a relevant procedural framework. mdpi.com The hydrolysis is typically carried out in the presence of a base, such as sodium hydroxide, in water at elevated temperatures (e.g., 90 °C). mdpi.com The reaction proceeds through the formation of a carboxylate salt, which is then protonated by the addition of a strong acid, like hydrochloric acid, to yield the final carboxylic acid. mdpi.com This process is applicable to 3-(Bromomethyl)-5-chlorobenzonitrile to produce 3-(bromomethyl)-5-chlorobenzoic acid, although the stability of the bromomethyl group under these conditions should be considered.

The following table outlines typical conditions for the hydrolysis of a related benzonitrile:

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| 5-bromo-2-chlorobenzonitrile | Sodium Hydroxide | Water | 90 | 4 | mdpi.com |

The bromomethyl group of 3-(Bromomethyl)-5-chlorobenzonitrile is an excellent electrophilic site for nucleophilic substitution reactions with amines, leading to the formation of N-substituted 3-(aminomethyl)-5-chlorobenzonitriles. This direct amidation is a fundamental reaction for introducing diverse amine functionalities. As previously mentioned, the reaction of 4-(bromomethyl)-3-chlorobenzonitrile with ammonia in methanol (B129727) serves as a direct precedent for the synthesis of the primary amine. This principle can be extended to a wide range of primary and secondary amines to generate a library of substituted amine derivatives.

The reaction mechanism involves the nucleophilic attack of the amine on the benzylic carbon, leading to the displacement of the bromide ion in an SN2-type reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Derivatization and Functionalization Strategies Utilizing 3 Bromomethyl 5 Chlorobenzonitrile

Formation of Organometallic Reagents

The reactive bromomethyl group of 3-(Bromomethyl)-5-chlorobenzonitrile is a key handle for the generation of various organometallic species, transforming the benzylic carbon from an electrophilic to a nucleophilic center.

Magnesium Insertion and Grignard Reagent Formation

The preparation of Grignard reagents by reacting an organic halide with magnesium metal is a classic and powerful method for forming carbon-carbon bonds. mnstate.edu For 3-(Bromomethyl)-5-chlorobenzonitrile, the benzylic bromide is the site of reaction. The process involves the oxidative insertion of magnesium metal into the carbon-bromine bond, typically conducted in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org

The reaction must be performed under strict anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org The magnesium metal surface is often passivated by a layer of magnesium oxide, which can inhibit the reaction. mnstate.edu Activation of the magnesium is therefore crucial and can be achieved mechanically by crushing the metal or chemically by using activating agents like iodine or 1,2-dibromoethane. mnstate.edugoogle.com The resulting organometallic compound, (3-chloro-5-cyanobenzyl)magnesium bromide, serves as a potent nucleophile in subsequent reactions.

Table 1: General Protocol for Grignard Reagent Formation

| Component | Role | Typical Conditions |

| 3-(Bromomethyl)-5-chlorobenzonitrile | Substrate (Alkyl Halide) | 1 equivalent |

| Magnesium (turnings or powder) | Reagent | 1.1-1.5 equivalents |

| Anhydrous Diethyl Ether or THF | Solvent | Sufficient to dissolve substrate |

| Iodine (crystal) | Activating Agent | Catalytic amount |

| Inert Atmosphere (Nitrogen/Argon) | Environment | Maintained throughout reaction |

Zinc and Indium Organometallic Intermediate Generation

Analogous to Grignard reagents, organozinc compounds are crucial intermediates, particularly for Negishi cross-coupling reactions. The formation of an organozinc reagent from 3-(Bromomethyl)-5-chlorobenzonitrile can be achieved by reacting it with zinc metal. This process is often facilitated by activators like lithium chloride (LiCl), which aids in the solubilization of organozinc species from the metal surface. nih.gov The reaction typically proceeds through an oxidative addition to form a surface-level organozinc intermediate, which is then solubilized into the solution. nih.gov

The resulting (3-chloro-5-cyanobenzyl)zinc bromide is generally more tolerant of functional groups than its Grignard counterpart, expanding its synthetic utility. organic-chemistry.org While less common, organoindium reagents can also be generated from benzylic halides and are used in specific synthetic applications, often valued for their unique reactivity and selectivity profiles.

Carbon-Carbon Bond Forming Reactions

The organometallic intermediates derived from 3-(Bromomethyl)-5-chlorobenzonitrile are pivotal starting materials for a variety of powerful carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Negishi, Kumada, Hiyama, Palladium-catalyzed)

Transition metal-catalyzed cross-coupling reactions are among the most important tools in modern organic synthesis for constructing C-C bonds. rsc.orgresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The (3-chloro-5-cyanobenzyl)zinc bromide formed from 3-(Bromomethyl)-5-chlorobenzonitrile can be coupled with various aryl, vinyl, or alkyl halides. Nickel-catalyzed versions have proven effective for the enantioselective cross-coupling of racemic secondary benzylic halides, highlighting the reaction's versatility. organic-chemistry.orgacs.orgresearchgate.net The reaction generally shows good functional group tolerance. thieme-connect.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The (3-chloro-5-cyanobenzyl)magnesium bromide can be coupled with aryl or vinyl halides to form diaryl- or arylvinylmethane structures. This reaction is notable for being one of the first catalytic cross-coupling methods developed. wikipedia.org While powerful, the high reactivity of the Grignard reagent limits the reaction's functional group tolerance. wikipedia.org Recent developments have shown that specific ligands, such as dppe for aryl Grignards and Xantphos for secondary benzylic bromides, can optimize the reaction and minimize side reactions. nih.govacs.org

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.org This method offers an alternative where 3-(Bromomethyl)-5-chlorobenzonitrile, as a benzylic halide, can couple with various aryltrialkoxysilanes. sigmaaldrich.comnih.govacs.org The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org Palladium nanoparticles have emerged as an efficient catalyst for this transformation, allowing for the synthesis of a diverse range of diarylmethanes under relatively mild conditions. organic-chemistry.orgacs.org

Palladium-catalyzed Reactions: This broad category encompasses numerous transformations. For substrates like 3-(Bromomethyl)-5-chlorobenzonitrile, the benzylic C(sp³)–Br bond is highly reactive. Palladium catalysts, often in conjunction with specific phosphine (B1218219) ligands, can selectively activate this bond for coupling with various partners, including boronic acids (Suzuki coupling) or organostannanes (Stille coupling). nih.govmdpi.com For instance, studies on similar dihalogenated compounds have shown that selective coupling at a C(sp²)-Br bond over a C(sp³)-Cl bond is achievable with a Pd(OAc)₂/PCy₃·HBF₄ system, suggesting that selective reactions involving the C-Br bond of the target molecule are feasible. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Features |

| Negishi | Organozinc | Organic Halide | Pd or Ni | Good functional group tolerance. thieme-connect.com |

| Kumada | Grignard Reagent | Organic Halide | Pd or Ni | Highly reactive, limited functional group tolerance. wikipedia.org |

| Hiyama | Organosilane | Organic Halide | Pd | Low toxicity, requires fluoride activation. acs.org |

Alkylation Reactions (e.g., with Pyrazole (B372694) Derivatives)

The electrophilic nature of the benzylic carbon in 3-(Bromomethyl)-5-chlorobenzonitrile makes it an excellent agent for alkylation reactions. Pyrazoles, an important class of nitrogen-containing heterocycles, can be readily N-alkylated. researchgate.netnih.govgoogle.com The reaction typically proceeds via an Sₙ2 mechanism where a nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion.

This alkylation is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. sci-hub.se Phase-transfer catalysis is another efficient method for the N-alkylation of pyrazoles with alkyl halides, often providing high yields under mild conditions. researchgate.net The choice of substituents on the pyrazole ring can influence the regioselectivity of the alkylation (i.e., at N-1 vs. N-2). sci-hub.se The presence of an electron-withdrawing group on the pyrazole can also facilitate C-H functionalization, preventing undesired N-alkylation. researchgate.net

Morita-Baylis-Hillman Type Reactions (Potential Transformations)

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. nih.govrsc.org

3-(Bromomethyl)-5-chlorobenzonitrile is not a direct substrate for the MBH reaction in its native form. However, its functional groups can be manipulated to generate precursors for MBH reactions. These potential transformations could involve:

Conversion to an Aldehyde: The bromomethyl group could be converted into an aldehyde functional group through oxidation (e.g., Sommelet reaction or using dimethyl sulfoxide). The resulting 3-formyl-5-chlorobenzonitrile could then serve as the electrophilic aldehyde partner in an MBH reaction with an activated alkene.

Formation of an Activated Alkene: The nitrile group could potentially be transformed into an acrylate (B77674) or other electron-withdrawing group that activates an adjacent double bond. This would require multiple synthetic steps but would yield a substrate suitable for the MBH reaction.

The MBH reaction itself is valued for its atom economy and ability to create densely functionalized products, which are useful synthetic building blocks. mdpi.comresearchgate.net While requiring preliminary modification of 3-(Bromomethyl)-5-chlorobenzonitrile, these potential transformations highlight the compound's versatility as a starting material for accessing the substrates of other named reactions.

Transformations of the Nitrile Moiety

The nitrile group of 3-(bromomethyl)-5-chlorobenzonitrile is a versatile functional handle that can be converted into several important nitrogen-containing functionalities, providing access to a wide range of acyclic and cyclic structures.

Synthesis of Amidoximes

One of the most common transformations of nitriles is their conversion to amidoximes. This reaction is typically achieved through the nucleophilic addition of hydroxylamine (B1172632) to the nitrile carbon. nih.govgoogle.com Amidoximes are valuable intermediates in medicinal chemistry, often serving as precursors for the synthesis of 1,2,4-oxadiazoles and acting as bioisosteres for carboxylic acids. rsc.org The general reaction involves treating the benzonitrile (B105546) derivative with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, or as an aqueous solution. google.comgoogle.com

General Reaction Scheme:

Starting Material: 3-(Bromomethyl)-5-chlorobenzonitrile

Reagent: Hydroxylamine (NH₂OH)

Product: (Z)-N'-hydroxy-3-(bromomethyl)-5-chlorobenzimidamide

This transformation provides a gateway to compounds with potential applications in drug discovery, leveraging the amidoxime (B1450833) group's ability to participate in further cyclization reactions or to modulate the physicochemical properties of the parent molecule.

Generation of Nitrile Oxides and Subsequent Cycloaddition Reactions (e.g., Isoxazole (B147169) Synthesis)

Nitrile oxides are highly reactive 1,3-dipoles that are pivotal in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. beilstein-journals.orgresearchgate.netnih.gov These intermediates are typically generated in situ from precursor molecules. A common method for generating aryl nitrile oxides involves the dehydrohalogenation of a hydroximoyl chloride, which is itself formed by the chlorination of an aldoxime. beilstein-journals.orgresearchgate.net The aldoxime can be prepared from the corresponding aldehyde, which would require a two-step conversion from the bromomethyl group of the starting material (oxidation to aldehyde, then reaction with hydroxylamine).

Once generated, the 3-chloro-5-(bromomethyl)benzonitrile oxide can react with a variety of dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. nih.gov This cycloaddition is a powerful tool for creating substituted isoxazole rings, a privileged scaffold in medicinal chemistry. nih.govnih.gov

| Reaction Stage | Description | Key Intermediates/Products |

| Oxime Formation | The parent benzonitrile is converted to the corresponding aldoxime. | 3-(Bromomethyl)-5-chlorobenzaldehyde oxime |

| Halogenation | The aldoxime is halogenated to form a hydroximoyl halide. | 3-(Bromomethyl)-5-chloro-N-hydroxybenzimidoyl chloride |

| Nitrile Oxide Generation | Dehydrohalogenation of the hydroximoyl halide yields the nitrile oxide. | 3-(Bromomethyl)-5-chlorobenzonitrile oxide |

| Cycloaddition | The nitrile oxide reacts with a dipolarophile (e.g., an alkyne) to form a five-membered ring. | 3-(3-(Bromomethyl)-5-chlorophenyl)-substituted isoxazole |

The regioselectivity of the cycloaddition is a key aspect, often leading to the formation of specific isomers depending on the electronic and steric properties of both the nitrile oxide and the dipolarophile. nih.govresearchgate.net

Tetrazole Ring Formation via Nitrile Cyclization

The conversion of nitriles to tetrazoles is a widely used transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.gov This reaction is typically achieved by treating the nitrile with an azide (B81097) source, most commonly sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.comnih.govresearchgate.net The reaction proceeds via a [3+2] cycloaddition of the azide anion to the nitrile. researchgate.net

For 3-(bromomethyl)-5-chlorobenzonitrile, this transformation would yield 5-(3-(bromomethyl)-5-chlorophenyl)-1H-tetrazole. The reaction conditions often require elevated temperatures and solvents like DMF or xylene. googleapis.comchalcogen.ro The use of catalysts such as zinc chloride or ammonium (B1175870) chloride can facilitate the reaction. chalcogen.ro

Heterocycle Annulation and Ring-Closing Reactions

The dual functionality of 3-(bromomethyl)-5-chlorobenzonitrile, specifically the reactive benzylic bromide, enables its participation in various annulation and ring-closing reactions to construct fused heterocyclic systems.

Isoquinolone Synthesis from Bromomethylbenzonitrile Derivatives

The isoquinolone scaffold is a core component of many natural products and pharmacologically active compounds. sci-hub.se Syntheses of isoquinolones can be achieved through various cyclization strategies. While direct synthesis from 3-(bromomethyl)-5-chlorobenzonitrile is not explicitly detailed, related 2-halobenzonitriles are known to undergo reactions with ketones to form isoquinolones. sci-hub.se This suggests a potential pathway where the bromomethyl group could be transformed or utilized in a multi-step sequence. For instance, derivatives of bromomethylbenzonitriles can be employed in transition-metal-catalyzed C-H activation and annulation reactions with alkynes to construct the isoquinolone core. organic-chemistry.orgmdpi.comresearchgate.net

A general strategy might involve the reaction of a benzonitrile derivative with a suitable coupling partner, followed by an intramolecular cyclization that forms the heterocyclic ring. The specific reagents and catalysts (often rhodium or palladium-based) are crucial for achieving high yields and regioselectivity. organic-chemistry.org

General Approaches to Fused Nitrogen-Containing Heterocycles

The construction of fused nitrogen-containing heterocycles is a major focus in synthetic organic chemistry due to their prevalence in bioactive molecules. organic-chemistry.orgnih.goveurekaselect.com The reactive nature of the bromomethyl group in 3-(bromomethyl)-5-chlorobenzonitrile makes it an excellent electrophile for intramolecular cyclization reactions.

One general approach involves the initial substitution of the bromine atom with a nucleophile that contains an additional reactive site. This intermediate can then undergo a subsequent intramolecular cyclization onto the aromatic ring or the nitrile group.

| Reaction Type | Description | Potential Heterocyclic Product |

| Intramolecular Alkylation | Reaction with a nitrogen nucleophile (e.g., an amine) followed by intramolecular ring closure. | Fused dihydroisoquinoline or related structures. |

| Annulation via C-H Activation | Transition-metal-catalyzed reaction with coupling partners like alkynes or alkenes to build a new ring. nih.gov | Polycyclic aromatic nitrogen heterocycles. |

| Stepwise Cycloaddition/Annulation | Initial transformation of the nitrile or bromomethyl group, followed by a ring-forming reaction. chim.itnih.gov | Diverse fused systems depending on the reaction sequence. |

These strategies provide a versatile toolkit for synthetic chemists to access a wide range of complex, fused heterocyclic systems starting from the readily available 3-(bromomethyl)-5-chlorobenzonitrile. clockss.org

Applications in Advanced Organic Synthesis

Building Block for Complex Polyfunctionalized Molecules

The utility of 3-(Bromomethyl)-5-chlorobenzonitrile as a building block stems from the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the 3-cyano-5-chlorobenzyl moiety into a larger molecule. This reactivity is a cornerstone for constructing complex polyfunctionalized aromatic compounds.

For instance, the reaction of 3-(Bromomethyl)-5-chlorobenzonitrile with various nucleophiles, such as amines, alcohols, and thiols, allows for the facile attachment of this functionalized benzyl (B1604629) group. This capability is particularly useful in the synthesis of molecules where the benzonitrile (B105546) and chloro substituents can undergo further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity provides chemists with a powerful tool for the systematic construction of intricate molecular frameworks.

Synthesis of Fine Chemicals and Agrochemical Precursors

Halogenated benzonitriles are important intermediates in the production of various fine chemicals, including pharmaceuticals and agrochemicals. google.com The structural motifs present in 3-(Bromomethyl)-5-chlorobenzonitrile are found in a number of biologically active compounds. While specific public-domain research on this compound's direct application in synthesizing commercial fine chemicals or agrochemicals is limited, its potential is evident from the chemistry of analogous compounds.

The 3-cyano-5-chlorobenzyl core can be elaborated into a variety of structures relevant to these industries. For example, the synthesis of certain herbicides and insecticides involves the use of chlorinated and cyanated aromatic precursors. The bromomethyl group allows for the straightforward linkage of this core to other molecular fragments, a common strategy in the modular synthesis of new active ingredients.

Precursors for Bioorthogonal Probes and Reagents

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The development of bioorthogonal probes and reagents often relies on the use of small, reactive molecules that can be attached to biomolecules. While there is no specific research detailing the use of 3-(Bromomethyl)-5-chlorobenzonitrile in this context, its properties suggest potential applicability.

The bromomethyl group could be used to attach the 3-cyano-5-chlorobenzyl scaffold to a biomolecule or a reporter molecule. The nitrile and chloro groups could then be used in subsequent bioorthogonal reactions. For instance, the nitrile group could potentially participate in cycloaddition reactions, a class of reactions often employed in bioorthogonal chemistry. However, further research would be needed to explore and validate this potential application.

Material Science Applications (as Chemical Intermediate)

In material science, functionalized organic molecules are crucial for the synthesis of new materials with desired properties. 3-(Bromomethyl)-5-chlorobenzonitrile serves as a valuable chemical intermediate in this field, particularly in the synthesis of ligands for metal-organic frameworks (MOFs) and precursors for organic light-emitting diode (OLED) materials.

Metal-organic frameworks are porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgsciforum.net The properties of a MOF are largely determined by the structure of its organic linkers. The nitrile and potential carboxylate (via hydrolysis of the nitrile) functionalities of 3-(Bromomethyl)-5-chlorobenzonitrile make it a candidate for incorporation into MOF structures. The bromomethyl group allows for the derivatization of the core structure to create more complex and functionalized ligands.

In the field of OLEDs, organic molecules with specific electronic and photophysical properties are required. rsc.org The benzonitrile moiety is a common component in some OLED materials due to its electron-withdrawing nature. By using 3-(Bromomethyl)-5-chlorobenzonitrile as an intermediate, this core can be incorporated into larger conjugated systems designed for use in OLEDs. The ability to further functionalize the molecule via its chloro group provides a pathway to fine-tune the electronic properties of the final material.

Medicinal Chemistry Scaffolds and Chemical Biology Building Blocks

Design and Synthesis of Drug-Like Molecules Utilizing the Benzonitrile (B105546) Scaffold

The design of drug-like molecules often begins with a core scaffold that provides a foundational structure for interaction with a biological target. doabooks.org The benzonitrile scaffold is frequently employed due to the nitrile group's properties; it is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and act as a bioisostere for other functional groups like halogens or carbonyls. nih.govontosight.ai The nitrile moiety can also improve a molecule's pharmacokinetic profile by enhancing solubility and metabolic stability. nih.govresearchgate.net

3-(Bromomethyl)-5-chlorobenzonitrile is a bifunctional reagent, making it particularly useful in synthetic strategies. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the 3-chloro-5-cyanobenzyl moiety to a variety of nucleophilic scaffolds, such as those containing amine, thiol, or hydroxyl groups.

A general synthetic approach involves the reaction of 3-(Bromomethyl)-5-chlorobenzonitrile with a core heterocyclic structure (e.g., imidazole, triazole, or pyrimidine) to introduce the substituted benzyl (B1604629) group. This strategy is used to explore the chemical space around a known pharmacophore, aiming to enhance binding affinity or other pharmacological properties. The chloro-substituent on the benzonitrile ring provides an additional point for modification, often through cross-coupling reactions, further expanding the diversity of accessible molecules.

Table 1: Synthetic Reactions Utilizing 3-(Bromomethyl)-5-chlorobenzonitrile

| Reaction Type | Nucleophile/Reagent | Product Class | Purpose in Drug Design |

| Nucleophilic Substitution | Primary/Secondary Amine | Substituted Benzylamines | Introduce basic centers, form key hydrogen bonds |

| Nucleophilic Substitution | Thiol | Thioethers | Modulate lipophilicity, explore sulfur-specific interactions |

| Nucleophilic Substitution | Alcohol/Phenol | Ethers | Alter solubility and metabolic stability |

| Williamson Ether Synthesis | Alkoxide | Benzyl Ethers | Introduce flexible or rigid linkers |

| Gabriel Synthesis | Phthalimide | Primary Amines | Controlled introduction of a primary amine |

Scaffold Diversity and Molecular Enumeration in Chemical Space

In modern drug discovery, exploring a vast "chemical space" is crucial for identifying novel hit compounds. aip.org Molecular enumeration is the systematic, often automated, process of generating large virtual or physical libraries of compounds from a common scaffold and a set of diverse building blocks or reagents. youtube.com The structure of 3-(Bromomethyl)-5-chlorobenzonitrile is well-suited for such combinatorial approaches.

The primary site for diversification is the reactive bromomethyl group. By reacting this scaffold with a library of diverse nucleophiles (e.g., amines, thiols), a large number of derivatives can be rapidly synthesized in parallel. This allows for the exploration of how different substituents at this position affect biological activity.

Further diversity can be achieved by modifying the aromatic ring. While the chloro and cyano groups are relatively stable, the bromine atom in a related compound like 3-bromo-5-chlorobenzonitrile (B1286475) could serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), attaching a second library of diverse fragments. This multi-directional approach to diversification allows for a thorough exploration of the chemical space surrounding the core benzonitrile scaffold.

Table 2: Example of a Virtual Enumeration Library from 3-(Bromomethyl)-5-chlorobenzonitrile

| Scaffold | R-Group Source (Nucleophile Library) | Enumerated Structure |

| 3-(Bromomethyl)-5-chlorobenzonitrile | Piperidine | 3-((Piperidin-1-yl)methyl)-5-chlorobenzonitrile |

| 3-(Bromomethyl)-5-chlorobenzonitrile | Morpholine | 3-((Morpholino)methyl)-5-chlorobenzonitrile |

| 3-(Bromomethyl)-5-chlorobenzonitrile | 4-Methylpiperazine | 3-((4-Methylpiperazin-1-yl)methyl)-5-chlorobenzonitrile |

| 3-(Bromomethyl)-5-chlorobenzonitrile | Thiomorpholine | 3-((Thiomorpholino)methyl)-5-chlorobenzonitrile |

Development of Analog Series for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and biological testing of a series of structurally related compounds to understand how specific structural features influence biological activity. oncodesign-services.combasicmedicalkey.com This process guides the optimization of a "hit" compound into a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties.

Starting with 3-(Bromomethyl)-5-chlorobenzonitrile, an initial analog series can be generated by reacting it with various nucleophiles to modify the group attached to the methylene (B1212753) bridge. For instance, a series could be created where the size, basicity, and lipophilicity of an amine are systematically varied.

Key SAR questions that can be addressed using this scaffold include:

Impact of the Benzyl Substituent: How does the nature of the group replacing the bromine atom affect target binding? Is a hydrogen bond donor or acceptor preferred?

Role of the Chloro Group: Does the chloro substituent contribute to activity, perhaps through halogen bonding or by influencing the electronics of the ring? Analogs could be synthesized where the chlorine is replaced by other halogens (F, Br) or a methyl group.

Importance of the Nitrile Group: Is the nitrile essential for activity? It could be replaced by other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or a hydrogen bond acceptor (e.g., an amide) to probe its role.

The data from these studies are often compiled into tables to visualize trends.

Table 3: Hypothetical SAR Data for a Kinase Inhibitor Series

| Compound | R-Group (from R-NH2) | IC50 (nM) |

| 1 | -NH-Cyclopropyl | 550 |

| 2 | -NH-Cyclobutyl | 230 |

| 3 | -NH-Phenyl | 95 |

| 4 | -NH-(4-Fluorophenyl) | 45 |

| 5 | -NH-(4-Methoxyphenyl) | 80 |

This hypothetical data suggests that a larger, aromatic R-group is preferred over small alkyl groups and that an electron-withdrawing substituent on the phenyl ring (Compound 4) further enhances potency.

Strategic Incorporation into Spirocyclic and Fused Heterocyclic Systems

The development of molecules with greater three-dimensionality is a major focus in contemporary drug design, as these scaffolds can offer improved selectivity and physicochemical properties. whiterose.ac.uk 3-(Bromomethyl)-5-chlorobenzonitrile is a valuable precursor for synthesizing complex polycyclic systems, including spirocyclic and fused heterocyclic structures.

Fused Heterocycles: The synthesis of fused systems often involves an intramolecular cyclization step. A common strategy would be to first attach a nucleophilic chain to the bromomethyl group. This chain would contain a second functional group capable of reacting with another position on the molecule to form a new ring. For example, the compound could be reacted with an amino-thiol, and the resulting intermediate could undergo cyclization to form a fused thiazine (B8601807) derivative. The formation of N-fused heterocycles is a particularly important area of synthesis. nih.gov

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single atom, are of great interest in medicinal chemistry. nih.gov The synthesis of spirocyclic compounds using 3-(Bromomethyl)-5-chlorobenzonitrile can be achieved through reactions like dearomatization-spirocyclization cascades. In a potential pathway, the benzyl bromide could react with a suitable precursor to form an intermediate that, under radical or transition-metal-catalyzed conditions, undergoes a cyclization event where the aromatic ring is attacked, forming a spirocyclic intermediate. nih.govrsc.org This approach transforms the flat aromatic starting material into a complex, three-dimensional scaffold.

These advanced synthetic strategies leverage the reactivity of the bromomethyl group to construct architectures that are difficult to access through other means, providing novel scaffolds for drug discovery programs.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-(Bromomethyl)-5-chlorobenzonitrile. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.

Electronic Structure: Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate the electronic structure. For 3-(Bromomethyl)-5-chlorobenzonitrile, these calculations would reveal the bond lengths, bond angles, and dihedral angles of its lowest energy conformation. The resulting electronic structure data can be used to compute key properties.

Reactivity Prediction: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Data from Quantum Chemical Calculations Note: The following data is illustrative of typical results from DFT calculations and not from a specific study on 3-(Bromomethyl)-5-chlorobenzonitrile.

| Calculated Property | Typical Method | Predicted Information |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Electron-donating ability; site for electrophilic attack |

| LUMO Energy | B3LYP/6-311++G(d,p) | Electron-accepting ability; site for nucleophilic attack |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Chemical reactivity and kinetic stability |

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving 3-(Bromomethyl)-5-chlorobenzonitrile. This involves mapping the potential energy surface (PES) of a reaction to identify the most favorable pathway from reactants to products.

A key aspect of this analysis is the identification and characterization of transition states (TS), which are the high-energy, transient structures that connect reactants and products. mit.edu Locating a transition state on the PES is a computationally intensive process. The structure of the transition state provides critical information about the geometry of the reacting molecules at the point of highest energy. mit.edu

For a reaction involving 3-(Bromomethyl)-5-chlorobenzonitrile, such as a nucleophilic substitution at the bromomethyl group, computational models would calculate the energy barrier (activation energy) required for the reaction to proceed. d-nb.info Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. d-nb.info Modern machine learning approaches are also being developed to predict transition state structures more rapidly than traditional quantum chemistry methods. mit.edu

Kinetic Studies and Mechanistic Elucidation through Computational Methods

Computational chemistry provides a powerful toolkit for investigating reaction kinetics and elucidating complex reaction mechanisms. By calculating the activation energies (ΔG‡) for different possible pathways, researchers can predict which mechanism is most likely to occur.

For instance, in a reaction with multiple potential products, the calculated energy barriers for each pathway can predict the chemo- and regioselectivity of the reaction. d-nb.info Computational models can determine rate constants based on transition state theory, which often show good agreement with experimental kinetic data. unt.edu

These studies can also rationalize observed experimental phenomena, such as the effect of solvents on reaction rates or unexpected temperature dependencies. d-nb.infount.edu By modeling the reaction in the presence of explicit solvent molecules or using continuum solvation models, the influence of the reaction medium can be incorporated into the kinetic predictions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The bromomethyl group (-CH2Br) in 3-(Bromomethyl)-5-chlorobenzonitrile can rotate around the single bond connecting it to the benzene (B151609) ring. Conformational analysis involves systematically exploring the potential energy landscape associated with this rotation to identify stable conformers (energy minima) and the energy barriers between them. This is typically done by performing a relaxed scan of the relevant dihedral angle using quantum chemical methods. The results can reveal the most populated conformation(s) at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. nih.gov

For 3-(Bromomethyl)-5-chlorobenzonitrile, an MD simulation could be used to:

Sample a wide range of conformations and observe the transitions between them.

Study the molecule's interactions with solvent molecules, providing insight into solvation structures and dynamics.

Simulate the molecule's behavior in a larger system, such as its interaction with a biological macromolecule or a material surface.

These simulations offer a detailed picture of the molecule's flexibility and intermolecular interactions that is not available from static quantum chemical calculations alone. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Methodologies

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies. Future research into the synthesis of 3-(Bromomethyl)-5-chlorobenzonitrile will prioritize sustainability. This involves moving away from hazardous reagents and solvents traditionally used in benzylic bromination and cyanation reactions.

For the benzylic bromination step, which typically starts from 3-chloro-5-methylbenzonitrile, alternatives to N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents are being explored. The use of more environmentally benign bromine sources, such as a bromide/bromate couple in aqueous media or HBr with an oxidant like H₂O₂, represents a greener approach. chemistryworld.comrsc.org Photocatalytic methods that can proceed under visible light and avoid the use of toxic initiators are also a promising avenue.

For the synthesis of the benzonitrile (B105546) core, traditional methods often involve toxic cyanide salts. Greener alternatives, such as the ammoxidation of the corresponding toluene (B28343) derivative or the dehydration of amides derived from carboxylic acids, are gaining traction. chimia.chbldpharm.com The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, presents a significant step towards a more sustainable process. chimia.chresearchgate.netresearchgate.net

Table 2: Comparison of Synthetic Routes

| Transformation Step | Traditional Method | Proposed Green Alternative | Green Chemistry Advantage |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN, CCl₄ | NaBr/NaBrO₃ in H₂O; Visible-light photocatalysis | Avoids toxic solvents and initiators; milder conditions. |

| Cyanation | Sandmeyer reaction (NaCN/CuCN) | Ammoxidation of 3-chloro-5-methyltoluene | Avoids highly toxic cyanide waste streams. |

| Solvent Usage | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Supercritical CO₂, ionic liquids, or aqueous systems | Reduces volatile organic compound (VOC) emissions; recyclability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. dntb.gov.ua For reactions involving 3-(Bromomethyl)-5-chlorobenzonitrile, particularly those that are highly exothermic or involve hazardous intermediates, flow chemistry provides a much safer operational window.

Future research will likely see the development of continuous-flow protocols for both the synthesis of 3-(Bromomethyl)-5-chlorobenzonitrile and its subsequent derivatization. For example, a multi-step flow system could be designed to first perform the benzylic bromination of 3-chloro-5-methylbenzonitrile, followed by an in-line nucleophilic substitution, all without isolating the reactive benzyl (B1604629) bromide intermediate. researchgate.net

Furthermore, integrating these flow setups with automated synthesis platforms can accelerate the discovery of new derivatives. dntb.gov.ua By systematically varying reaction parameters and reagents, these automated systems can rapidly generate libraries of compounds based on the 3-(Bromomethyl)-5-chlorobenzonitrile scaffold for screening in drug discovery or materials science applications. researchgate.net

Table 3: Batch vs. Flow Synthesis for Nucleophilic Substitution

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Safety | Handling of bulk reactive intermediate | Small quantities of intermediate generated in situ |

| Scalability | Difficult, requires process redesign | Straightforward by extending run time |

| Productivity (Hypothetical) | ~0.5 mol/day | ~5 mol/day |

Exploration of Novel Catalytic Systems

Advances in catalysis are set to redefine the reactivity of 3-(Bromomethyl)-5-chlorobenzonitrile. The development of novel catalytic systems will enable transformations that are currently inefficient or impossible.

Photoredox Catalysis: This emerging field uses visible light to generate radical intermediates under mild conditions. For 3-(Bromomethyl)-5-chlorobenzonitrile, photoredox catalysis could be employed to generate a benzylic radical from the C-Br bond. This radical could then engage in a variety of C-C and C-heteroatom bond-forming reactions, such as Giese additions to electron-deficient alkenes or couplings with boronic acids.

Transition-Metal Catalysis: While the benzylic bromide is typically used in nucleophilic substitutions, transition-metal catalysis opens up cross-coupling possibilities. Nickel or palladium catalysts could facilitate coupling reactions with a wide range of partners. Furthermore, catalysis can be explored for reactions involving the C-Cl bond, potentially allowing for sequential, site-selective cross-coupling reactions.

Organocatalysis: Chiral organocatalysts could be used to achieve enantioselective substitutions at the benzylic position, particularly with prochiral nucleophiles, leading to valuable chiral building blocks for the pharmaceutical industry.

Table 4: Potential Novel Catalytic Applications

| Catalytic System | Target Transformation | Potential Advantage | Example Product Class |

|---|---|---|---|

| Iridium or Ruthenium Photoredox Catalyst | Benzylic C-C coupling with alkenes | Mild conditions, radical pathway | Substituted 3-arylpropanenitriles |

| Nickel/Ligand Complex | Reductive coupling with aryl halides | Formation of challenging C(sp²)-C(sp³) bonds | Diarylmethylnitriles |

| Palladium/Ligand Complex | Cross-coupling at C-Cl bond | Sequential functionalization | Biaryl derivatives |

| Chiral Phase-Transfer Catalyst | Enantioselective alkylation | Access to chiral molecules | Enantioenriched α-substituted nitriles |

Advanced Applications in Chemical Biology and Material Science

The unique combination of functional groups in 3-(Bromomethyl)-5-chlorobenzonitrile makes it an attractive scaffold for creating novel molecules for advanced applications.

Chemical Biology: The reactive bromomethyl group can act as a covalent handle to selectively label biological macromolecules, such as proteins. By attaching a reporter tag or a molecule of interest to the 3-(Bromomethyl)-5-chlorobenzonitrile core, researchers could create chemical probes to study protein function and interactions in living systems. The nitrile and chloro groups offer points for further modification to tune the probe's solubility, cell permeability, and binding affinity.

Material Science: In materials science, this compound could serve as a versatile monomer or cross-linking agent for the synthesis of functional polymers. The nitrile group can enhance the thermal stability and dielectric properties of polymers, making them suitable for applications in electronics. The aromatic core and halogen substituents can be used to tune the optical and electronic properties of conjugated materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for post-polymerization modification via the benzylic position adds another layer of versatility.

Table 5: Prospective Advanced Applications

| Field | Proposed Application | Key Functional Group(s) | Potential Outcome |

|---|---|---|---|

| Chemical Biology | Covalent probe for protein labeling | -CH₂Br (for covalent attachment) | Mapping protein binding sites and interactions. |

| Chemical Biology | Scaffold for bioactive compounds | -CN, -Cl, -CH₂Br (for diversification) | Development of new therapeutic agents. |

| Material Science | Monomer for high-performance polymers | -CN (for dielectric properties), Ar-Cl (for cross-coupling) | Polymers with enhanced thermal and electronic properties. |

| Material Science | Precursor for organic electronic materials | Entire scaffold | Novel materials for OLEDs, OFETs, and sensors. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-5-chlorobenzonitrile while minimizing competing side reactions?

- Methodological Answer : The compound can be synthesized via bromination of 5-chloro-3-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (CCl₄ or CHCl₃) at 80–90°C. Key considerations include:

- Stoichiometric control : Use 1.05–1.1 equivalents of NBS to avoid over-bromination.

- Light exclusion : Radical reactions are light-sensitive; use amber glassware or dark conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity.

Similar protocols are validated for structurally related bromomethylated aromatics (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) .

Q. Which analytical techniques are most effective for characterizing 3-(Bromomethyl)-5-chlorobenzonitrile?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (–CH₂Br) and nitrile (–C≡N) groups. Key signals:

- ¹H NMR : δ 4.5–4.7 ppm (s, –CH₂Br), aromatic protons at δ 7.4–8.1 ppm.

- ¹³C NMR : δ 115–120 ppm (–C≡N), δ 30–35 ppm (–CH₂Br).

- Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (m/z ≈ 229.45 [M⁺]) and isotopic patterns for Br/Cl.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Q. How should 3-(Bromomethyl)-5-chlorobenzonitrile be stored to prevent degradation?

- Methodological Answer :

- Temperature : Store at 2–4°C in airtight containers to inhibit thermal decomposition or moisture absorption .

- Light sensitivity : Protect from UV light to avoid radical-mediated degradation.

- Compatibility : Avoid contact with strong nucleophiles (e.g., amines, thiols) during storage.

Advanced Research Questions

Q. How does the bromomethyl group in 3-(Bromomethyl)-5-chlorobenzonitrile influence its reactivity in SN2 reactions compared to other leaving groups (e.g., chloride or tosylate)?

- Methodological Answer :

- Reactivity hierarchy : –CH₂Br > –CH₂OTs > –CH₂Cl in polar aprotic solvents (DMF, DMSO) due to bromide’s superior leaving-group ability.

- Kinetic studies : Use ¹H NMR to monitor substitution rates with nucleophiles (e.g., NaN₃ or KCN).

- Steric effects : The bulky nitrile group at the meta position may hinder backside attack, altering regioselectivity. Compare with 4-Bromo-2-chlorobenzonitrile to assess positional effects .

Q. What computational approaches (e.g., DFT) can predict the electronic properties and reaction pathways of 3-(Bromomethyl)-5-chlorobenzonitrile?

- Methodological Answer :

- DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate:

- Electrostatic potential maps : Identify electrophilic sites (e.g., benzylic carbon).

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity with nucleophiles or electrophiles.

- Transition-state analysis : Simulate SN2 pathways to compare activation energies with experimental data .

Q. Are there contradictions in reported stability data for halogenated benzonitriles under acidic or basic conditions?

- Methodological Answer :

- Contradiction analysis :

- Acidic conditions : Some studies report hydrolysis of nitrile groups to amides (e.g., in H₂SO₄), while others note stability below pH 3 .

- Basic conditions : –CH₂Br may undergo elimination (forming styrene derivatives) in strong bases (e.g., NaOH).

- Resolution : Conduct pH-dependent stability assays (HPLC monitoring) to map degradation thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.